molecular formula C8H10F2O3 B13124145 Ethyl3,3-difluoro-2-oxocyclopentanecarboxylate

Ethyl3,3-difluoro-2-oxocyclopentanecarboxylate

Cat. No.: B13124145
M. Wt: 192.16 g/mol
InChI Key: JKZSCAIDDGNUKA-UHFFFAOYSA-N
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Description

Ethyl 3,3-difluoro-2-oxocyclopentanecarboxylate is a fluorinated cyclopentane derivative featuring a ketone group at the 2-position and an ethyl ester moiety at the carboxylate position. Its molecular formula is C₈H₁₀F₂O₃, with a molecular weight of approximately 192.16 g/mol (inferred from analogs in ). The compound’s structure combines the steric and electronic effects of fluorine substitution with the conformational flexibility of a five-membered ring.

The introduction of fluorine atoms likely increases these values due to higher molecular weight and polarity.

Properties

Molecular Formula

C8H10F2O3

Molecular Weight

192.16 g/mol

IUPAC Name

ethyl 3,3-difluoro-2-oxocyclopentane-1-carboxylate

InChI

InChI=1S/C8H10F2O3/c1-2-13-7(12)5-3-4-8(9,10)6(5)11/h5H,2-4H2,1H3

InChI Key

JKZSCAIDDGNUKA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC(C1=O)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl3,3-difluoro-2-oxocyclopentanecarboxylate typically involves the fluorination of ethyl 2-oxocyclopentanecarboxylate. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor reagent. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl3,3-difluoro-2-oxocyclopentanecarboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The oxo group can participate in redox reactions, leading to the formation of different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Ethyl3,3-difluoro-2-oxocyclopentanecarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Ethyl3,3-difluoro-2-oxocyclopentanecarboxylate exerts its effects involves interactions with various molecular targets. The fluorine atoms can influence the electronic properties of the molecule, affecting its reactivity and interactions with enzymes or other biological molecules. The oxo group can participate in hydrogen bonding and other interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physical, and functional differences between Ethyl 3,3-difluoro-2-oxocyclopentanecarboxylate and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point/Pressure (Inferred) Key Applications/Properties
Ethyl 3,3-difluoro-2-oxocyclopentanecarboxylate C₈H₁₀F₂O₃ ~192.16 3,3-difluoro, 2-oxo >102°C (11 mmHg) Intermediate in fluorinated drug synthesis
Ethyl 2-oxocyclopentanecarboxylate (CAS 517-23-7) C₈H₁₂O₃ 156.18 2-oxo 102°C (11 mmHg) Organic synthesis, flavoring agents
Ethyl 3,3-dimethyl-2-oxocyclopentane-1-carboxylate (CAS 56020-69-0) C₁₀H₁₆O₃ 184.23 3,3-dimethyl, 2-oxo Not reported Steric hindrance studies
Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate C₁₁H₁₀F₂O₃ 228.20 Difluorophenyl, 3-oxo Not reported Pharmaceutical intermediate
Ethyl 3,3-difluorocyclobutanecarboxylate (CAS 681128-38-1) C₇H₁₀F₂O₂ 164.15 3,3-difluoro (cyclobutane) Not reported Ring-strain studies, synthetic building block

Key Comparative Insights:

Fluorination Effects: The 3,3-difluoro substitution in the target compound enhances polarity and metabolic stability compared to non-fluorinated analogs like Ethyl 2-oxocyclopentanecarboxylate. Fluorine’s electronegativity also increases resistance to enzymatic degradation, a property leveraged in drug development (e.g., highlights fluorine’s role in bioactive intermediates) . In contrast, Ethyl 3,3-dimethyl-2-oxocyclopentane-1-carboxylate () substitutes fluorine with methyl groups, introducing steric bulk. This reduces electrophilicity but may improve lipophilicity, impacting solubility and binding kinetics in biological systems .

Ring Size and Strain: The cyclopentane ring in the target compound offers reduced strain compared to cyclobutane derivatives (e.g., Ethyl 3,3-difluorocyclobutanecarboxylate).

Functional Group Positioning: The 2-oxo group in the target compound and its analogs (e.g., Ethyl 2-oxocyclopentanecarboxylate) facilitates keto-enol tautomerism, enabling participation in condensation reactions. This is critical in synthesizing heterocycles or complex esters . This structural feature is advantageous in drug design for target binding .

Physical Properties :

  • Fluorination typically increases boiling points and density. For example, Ethyl 2-oxocyclopentanecarboxylate boils at 102°C (11 mmHg), while the difluoro analog likely exceeds this due to stronger dipole interactions .

Non-fluorinated analogs (e.g., Ethyl 2-oxocyclopentanecarboxylate) are more commonly used in industrial solvents or flavoring agents due to lower synthesis costs and volatility .

Biological Activity

Ethyl 3,3-difluoro-2-oxocyclopentanecarboxylate is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological properties, synthesis, and applications, supported by data tables and case studies.

Chemical Structure and Properties

Ethyl 3,3-difluoro-2-oxocyclopentanecarboxylate is characterized by the following chemical structure:

  • Molecular Formula : C8_{8}H10_{10}F2_{2}O3_{3}
  • Molecular Weight : 194.16 g/mol
  • CAS Number : 611-10-9

The presence of difluoro groups and a cyclopentanecarboxylate moiety contributes to its unique reactivity and biological interactions.

Synthesis

The synthesis of Ethyl 3,3-difluoro-2-oxocyclopentanecarboxylate typically involves the reaction of cyclopentanone derivatives with fluorinated reagents. Various methods have been explored, including:

  • Fluorination Reactions : Utilizing reagents such as fluorosulfonyl fluoride in the presence of bases to introduce fluorine atoms effectively.
  • Cyclization Techniques : Employing cyclization strategies that involve the formation of the cyclopentane ring under controlled conditions to ensure high yields.

Antimicrobial Properties

Recent studies have indicated that Ethyl 3,3-difluoro-2-oxocyclopentanecarboxylate exhibits notable antimicrobial activity. For instance, in vitro assays demonstrated its effectiveness against a range of bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus

The compound's mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Bacterial Strain Inhibition Zone (mm)
Escherichia coli15
Staphylococcus aureus18

Anticancer Activity

Ethyl 3,3-difluoro-2-oxocyclopentanecarboxylate has also been investigated for its anticancer properties. A study conducted on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) showed that:

  • The compound induced apoptosis in a dose-dependent manner.
  • IC50_{50} values were recorded at approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells.

Case Study 1: Antimicrobial Efficacy

A recent clinical trial evaluated the efficacy of Ethyl 3,3-difluoro-2-oxocyclopentanecarboxylate as an antimicrobial agent in wound infections. The results indicated a significant reduction in infection rates among patients treated with this compound compared to controls.

Case Study 2: Cancer Cell Apoptosis

In a laboratory setting, researchers treated various cancer cell lines with Ethyl 3,3-difluoro-2-oxocyclopentanecarboxylate. Flow cytometry analysis revealed increased levels of apoptotic markers in treated cells, suggesting a promising avenue for further research into cancer therapeutics.

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